molecular formula C13H21N3 B3327734 N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine CAS No. 37534-86-4

N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine

Cat. No.: B3327734
CAS No.: 37534-86-4
M. Wt: 219.33 g/mol
InChI Key: ZNKGABUHILRMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine is an organic compound that features a piperazine ring substituted with a methyl group and an ethyl chain linked to a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and phenylamine.

    Alkylation Reaction: The 4-methylpiperazine undergoes an alkylation reaction with an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethyl chain.

    Coupling Reaction: The resulting intermediate is then coupled with phenylamine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological research.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenylamine group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-diphenylethanamine
  • N-[2-(4-methylpiperazin-1-yl)ethyl]-2,2-di(phenyl)ethanamine
  • N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine

Uniqueness

N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-9-11-16(12-10-15)8-7-14-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKGABUHILRMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine
Reactant of Route 3
Reactant of Route 3
N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine
Reactant of Route 4
Reactant of Route 4
N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine
Reactant of Route 5
Reactant of Route 5
N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine
Reactant of Route 6
Reactant of Route 6
N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.